

Application Notes and Protocols for the Laboratory Synthesis of KP1019

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, with the chemical name Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer agent that has undergone phase I clinical trials.[1] As a frontrunner in the development of non-platinum metal-based chemotherapeutics, **KP1019** has demonstrated significant cytotoxic activity against various tumor types, including those resistant to cisplatin.[2][3] Its mechanism of action is multifactorial, involving activation by reduction in the hypoxic tumor microenvironment, transport via serum proteins, and induction of apoptosis through multiple signaling pathways.[2][4] These application notes provide a detailed protocol for the laboratory synthesis of **KP1019**, along with an overview of its mechanism of action and relevant quantitative data.

Chemical Properties and Characterization



Property	Value	Reference
Full Chemical Name	Indazolium trans- [tetrachlorobis(1H- indazole)ruthenate(III)]	[2]
Chemical Formula	C21H19Cl4N6Ru	[2]
Molar Mass	598.29 g⋅mol ⁻¹	[2]
Appearance	Solid	[2]
Structure	Octahedral with two trans N-donor indazole and four equatorial chloride ligands.	[2]
Solubility	Low in water. Often prepared as its sodium salt (KP1339/BOLD-100) to improve solubility.	[2]
Purity (reported)	≥95% (confirmed by elemental analysis and mass spectrometry)	[5]

Characterization Techniques:

- UV-Visible Spectroscopy: To confirm the electronic transitions characteristic of the Ru(III) center and its ligand field.
- Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.
- Mass Spectrometry: To verify the molecular weight of the complex.
- Cyclic Voltammetry: To determine the reduction potential, which is relevant to its activation mechanism.[2]

Experimental Protocol: Synthesis of KP1019



This protocol is based on established methods for the synthesis of **KP1019**.[2]

Materials and Reagents:

- Ruthenium(III) chloride hydrate (RuCl₃·3H₂O)
- Hydrochloric acid (HCl), concentrated
- Ethanol (EtOH), absolute
- Indazole
- Deionized water
- Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
- · Heating mantle
- Filtration apparatus (Büchner funnel, filter paper)

Procedure:

- Preparation of the Ruthenium Precursor:
 - In a round-bottom flask equipped with a reflux condenser, dissolve RuCl₃·3H₂O in a mixture of concentrated HCl and absolute ethanol.
 - Reflux the solution for several hours. The exact time should be optimized based on reaction monitoring.
- Reaction with Indazole:
 - After the initial reflux, remove the ethanol from the reaction mixture, typically by distillation or rotary evaporation.
 - To the remaining aqueous solution, add a stoichiometric excess of indazole.
 - Heat the reaction mixture to 70°C and maintain this temperature with stirring for several hours to allow for the coordination of the indazole ligands.



- Isolation and Purification of KP1019:
 - Upon completion of the reaction, a solid precipitate of KP1019 will form.
 - Allow the mixture to cool to room temperature.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected solid with small portions of cold deionized water and then ethanol to remove unreacted starting materials and byproducts.
 - Dry the purified KP1019 product under vacuum.

Expected Yield:

The reported yields for this synthesis can be variable. One related osmium analog reported a yield of 19%. The yield of **KP1019** synthesis is often not explicitly stated in many publications, but it is generally understood to be in a modest range.

Mechanism of Action and Signaling Pathways

KP1019 is a pro-drug that is activated within the body. Its proposed mechanism of action involves several key steps:

- Activation by Reduction: In the hypoxic (low oxygen) environment characteristic of solid tumors, the Ru(III) center of KP1019 is reduced to the more reactive Ru(II) form. This selective activation contributes to the tumor-specific activity of the drug.[2]
- Transport and Cellular Uptake: **KP1019** binds to serum proteins, particularly transferrin, and is transported into cancer cells via the transferrin receptor, which is often overexpressed on the surface of malignant cells.[2]
- Induction of Apoptosis: Once inside the cell, the activated form of KP1019 induces apoptosis
 (programmed cell death) primarily through the intrinsic mitochondrial pathway.[6] This is
 triggered by the generation of reactive oxygen species (ROS) and the induction of
 endoplasmic reticulum (ER) stress.[7]



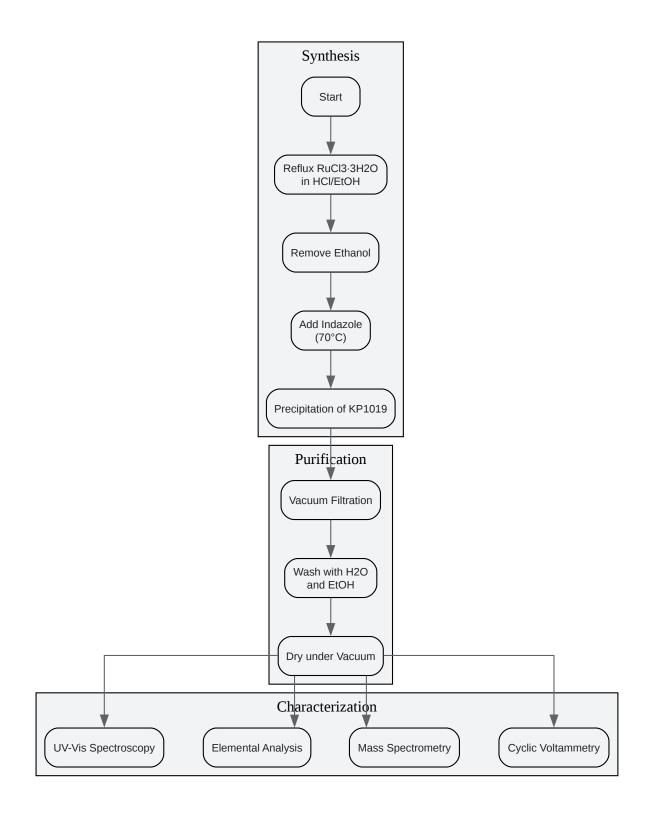




- Interaction with DNA: **KP1019** can interact with DNA, showing a preference for guanosine and adenosine bases. However, its DNA binding is weaker and causes less distortion than platinum-based drugs.[2]
- Modulation of Signaling Pathways: KP1019 has been shown to modulate several key signaling pathways involved in cell survival and proliferation, including the MAP kinase and TOR (Target of Rapamycin) pathways.[3]

Experimental Workflow for Synthesis and Characterization:



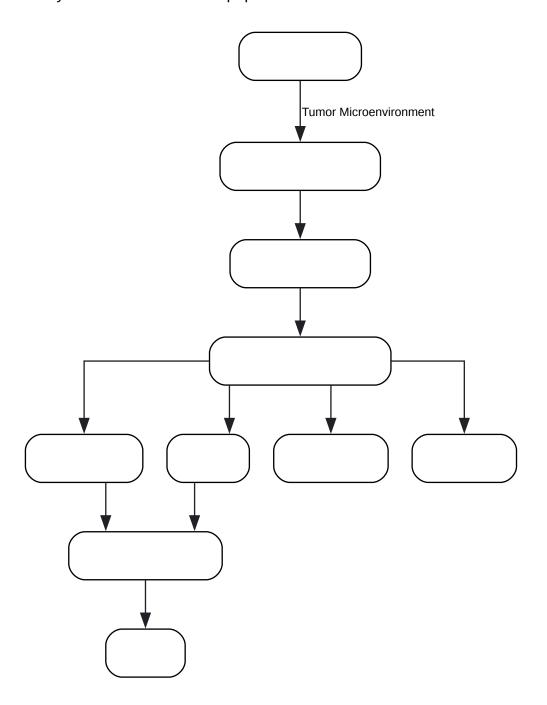


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Workflow for the synthesis and characterization of KP1019.



Signaling Pathway for **KP1019**-Induced Apoptosis:



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